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molecular formula C9H12O5 B3277871 5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 66696-76-2

5-(1-Hydroxypropylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B3277871
M. Wt: 200.19 g/mol
InChI Key: QDTJFGUUIXGPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538231B2

Procedure details

A solution of 5-(1-hydroxypropylidene)-2,2 dimethyl-1,3-dioxane-4,6-dione (18.2 g, 69.4 mmol), tBuOH (19.9 ml, 208 mmol) and benzene (400 ml) was heated at reflux for 6 hours. Concentration in vacuo gave a red liquid.
Quantity
18.2 g
Type
reactant
Reaction Step One
Name
Quantity
19.9 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2](=[C:5]1[C:10](=[O:11])[O:9][C:8]([CH3:13])([CH3:12])OC1=O)[CH2:3][CH3:4].[CH3:15]C(O)(C)C>C1C=CC=CC=1>[O:1]=[C:2]([CH2:3][CH3:4])[CH2:5][C:10]([O:9][C:8]([CH3:12])([CH3:13])[CH3:15])=[O:11]

Inputs

Step One
Name
Quantity
18.2 g
Type
reactant
Smiles
OC(CC)=C1C(OC(OC1=O)(C)C)=O
Name
Quantity
19.9 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
400 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
gave a red liquid

Outcomes

Product
Name
Type
Smiles
O=C(CC(=O)OC(C)(C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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